Ethyl maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

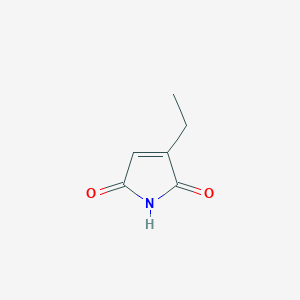

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

3-ethylpyrrole-2,5-dione |

InChI |

InChI=1S/C6H7NO2/c1-2-4-3-5(8)7-6(4)9/h3H,2H2,1H3,(H,7,8,9) |

InChI Key |

QUKZJBQJUYHRON-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Ethylmaleimide

For Researchers, Scientists, and Drug Development Professionals

N-Ethylmaleimide (NEM) is a pivotal tool in biochemical and cell biology research, primarily utilized for its ability to covalently modify cysteine residues in proteins. This irreversible alkylating agent has been instrumental in elucidating the functional roles of sulfhydryl groups in a myriad of cellular processes. This technical guide provides a comprehensive overview of NEM's core mechanism of action, its impact on critical signaling pathways, quantitative data on its reactivity and inhibitory properties, and detailed experimental protocols for its application.

Core Mechanism of Action: Covalent Alkylation of Cysteine Residues

The primary mechanism of action of N-ethylmaleimide is the irreversible alkylation of free sulfhydryl groups, most notably the side chain of cysteine residues in proteins.[1][2][3] This reaction is a Michael addition, where the nucleophilic thiolate anion of a cysteine residue attacks one of the carbon atoms of the electron-deficient double bond in the maleimide (B117702) ring of NEM.[1][4][5] This results in the formation of a stable, covalent thioether bond, effectively and irreversibly blocking the reactive sulfhydryl group.[1]

The specificity of this reaction is highly dependent on pH. The optimal pH range for the reaction with sulfhydryl groups is between 6.5 and 7.5.[1][6][7] Within this range, the thiolate anion is sufficiently nucleophilic to react with the maleimide group, while the less reactive protonated thiol group predominates at lower pH values. At a more alkaline pH (above 7.5), NEM can also react with other nucleophilic groups, such as the amino groups of lysine (B10760008) residues, although this reaction is generally slower.[1][6] At acidic pH, reaction with the imidazole (B134444) moiety of histidine has also been observed.[7]

The reaction of NEM with cysteine is notably rapid, often reaching completion within minutes.[1] This swift and irreversible modification makes NEM a potent inhibitor of enzymes that rely on a catalytic cysteine residue in their active site.[1][3][8][9]

Figure 1. Covalent modification of a protein cysteine residue by N-ethylmaleimide.

Quantitative Data on NEM Reactivity and Inhibition

The following tables summarize key quantitative data regarding the reactivity of NEM and its inhibitory effects on various enzymes.

| Parameter | Value | Conditions | Reference(s) |

| Reaction Rate with Cysteine | |||

| Second-order rate constant (k) | 4.1 x 10⁴ M⁻¹ min⁻¹ | For inactivation of V-type ATPase | |

| Reaction Completion Time | < 2 minutes | With free L-cysteine in solution | [1] |

| Inhibitory Constants (IC₅₀) | |||

| Prolyl endopeptidase | 6.3 µM | - | [1] |

| Ubiquitin-specific protease 7 (USP7) | 20 µM | In vitro multiplex assay | |

| Sentrin-specific protease 2 (SENP2) | 7 µM | In vitro multiplex assay | |

| V-type H⁺-ATPase | 1-2 µM | - | |

| P-type ATPases | 0.1-1 mM | - | [9] |

| Inhibitory Constants (Ki) | |||

| Legumain | 30 µM | Reversible inhibition |

Impact on Key Signaling Pathways

NEM's ability to modify cysteine residues allows it to perturb numerous cellular signaling pathways. Two prominent examples are the ubiquitin-proteasome system and vesicular transport.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major route for protein degradation in eukaryotic cells. The process involves the covalent attachment of ubiquitin to substrate proteins, targeting them for degradation by the proteasome. This process is reversible, and a class of enzymes known as deubiquitinating enzymes (DUBs) removes ubiquitin from substrates, thereby rescuing them from degradation.

Many DUBs are cysteine proteases, with a critical cysteine residue in their active site.[8] NEM is a potent and broad-spectrum inhibitor of these DUBs. By alkylating the active site cysteine, NEM irreversibly inactivates DUBs, leading to an accumulation of ubiquitinated proteins and subsequent cellular effects.

Figure 2. NEM inhibits the ubiquitin-proteasome pathway by inactivating DUBs.

Vesicular Transport and the SNARE Cycle

Vesicular transport is essential for the movement of proteins and lipids between different cellular compartments. A key player in this process is the N-ethylmaleimide-sensitive factor (NSF) , an ATPase that is crucial for the disassembly of SNARE (soluble NSF attachment protein receptor) complexes.[6][9]

SNARE proteins on a vesicle (v-SNAREs) and a target membrane (t-SNAREs) assemble into a stable complex, which drives membrane fusion. After fusion, the SNARE complex is in a cis-conformation on the target membrane. For the SNAREs to be recycled for subsequent rounds of fusion, this stable complex must be disassembled. This is the role of NSF, which, along with its co-factor α-SNAP (soluble NSF attachment protein), binds to the SNARE complex and utilizes the energy from ATP hydrolysis to dissociate it.[7][9]

NSF contains a critical cysteine residue that is sensitive to NEM.[6][10] Alkylation of this cysteine by NEM inhibits the ATPase activity of NSF, thereby preventing the disassembly of SNARE complexes.[6] This leads to a depletion of free, functional SNAREs and a halt in vesicular transport.[10][11]

Figure 3. NEM blocks vesicular transport by inhibiting NSF-mediated SNARE complex disassembly.

Detailed Experimental Protocols

In Vitro Deubiquitinase (DUB) Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of NEM on a purified DUB enzyme using a fluorogenic substrate.

Materials:

-

Purified DUB enzyme of interest

-

Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)

-

N-Ethylmaleimide (NEM)

-

DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

96-well black microplate

-

Microplate reader capable of fluorescence detection (Excitation ~360 nm, Emission ~460 nm for AMC)

Procedure:

-

Prepare NEM Stock Solution: Prepare a 100 mM stock solution of NEM in DMSO.

-

Prepare Reagents:

-

Dilute the purified DUB enzyme to the desired working concentration in DUB Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a working solution of the fluorogenic substrate (e.g., 1 µM Ubiquitin-AMC) in DUB Assay Buffer.

-

-

Set up the Assay:

-

In a 96-well plate, add 5 µL of varying concentrations of NEM (or DMSO as a vehicle control) to triplicate wells.

-

Add 40 µL of the diluted DUB enzyme to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for the reaction between NEM and the DUB.

-

-

Initiate the Reaction:

-

Add 5 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of NEM.

-

Plot the reaction velocity as a function of NEM concentration to determine the IC₅₀ value.

-

Figure 4. Workflow for an in vitro DUB inhibition assay using NEM.

Cell-Free Vesicular Transport Assay

This protocol is a generalized method to assess the inhibition of vesicular transport by NEM in a cell-free system, for example, transport between Golgi compartments.

Materials:

-

Donor Golgi membranes (e.g., from VSV-G ts045-infected cells)

-

Acceptor Golgi membranes (e.g., from wild-type cells)

-

Cytosol fraction (as a source of transport factors, including NSF)

-

ATP regeneration system (e.g., ATP, creatine (B1669601) phosphate, creatine kinase)

-

UDP-[³H]GlcNAc (radiolabeled sugar for glycosylation)

-

N-Ethylmaleimide (NEM)

-

Reaction Buffer (e.g., 25 mM HEPES-KOH pH 7.0, 50 mM KCl, 2.5 mM Mg(OAc)₂)

Procedure:

-

NEM Treatment:

-

Prepare a reaction mixture containing donor Golgi membranes, acceptor Golgi membranes, and cytosol in Reaction Buffer.

-

To a set of reactions, add NEM to a final concentration of 1 mM. To the control reactions, add buffer.

-

Incubate on ice for 15 minutes.

-

Quench the NEM reaction by adding DTT to a final concentration of 2 mM.

-

-

Transport Reaction:

-

Add the ATP regeneration system and UDP-[³H]GlcNAc to all reaction tubes.

-

Incubate the reactions at 37°C for 60 minutes to allow for vesicular transport and subsequent glycosylation of the transported protein (VSV-G) in the acceptor Golgi.

-

-

Stop Reaction and Isolate Protein:

-

Stop the reaction by placing the tubes on ice.

-

Isolate the VSV-G protein by immunoprecipitation.

-

-

Measure Transport:

-

Quantify the amount of incorporated [³H]GlcNAc in the immunoprecipitated VSV-G using liquid scintillation counting.

-

A significant reduction in radioactivity in the NEM-treated samples compared to the control indicates inhibition of vesicular transport.

-

Figure 5. Workflow for a cell-free vesicular transport inhibition assay using NEM.

Conclusion

N-Ethylmaleimide remains an indispensable reagent for probing the function of cysteine residues in proteins. Its rapid and irreversible alkylation of sulfhydryl groups provides a powerful method for inhibiting a wide range of enzymes and cellular processes. A thorough understanding of its mechanism of action, reactivity, and potential for off-target effects is crucial for the design and interpretation of experiments. This guide provides the foundational knowledge and practical protocols to effectively utilize NEM in research and drug development settings.

References

- 1. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]

- 2. The Importance of Ubiquitination and Deubiquitination in Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-ethylmaleimide sensitive factor (NSF) structure and function [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of an N-ethylmaleimide-sensitive protein catalyzing vesicular transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review: Progresses in understanding N-ethylmaleimide sensitive factor (NSF) mediated disassembly of SNARE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissecting the N-Ethylmaleimide-sensitive Factor: REQUIRED ELEMENTS OF THE N AND D1 DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation and Cellular Roles of Ubiquitin-specific Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of SNARE proteins in membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of an N-ethylmaleimide-sensitive protein catalyzing vesicular transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vesicular transport between the endoplasmic reticulum and the Golgi stack requires the NEM-sensitive fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylmaleimide (NEM): An In-Depth Technical Guide to its Role as a Sulfhydryl Reagent in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

N-Ethylmaleimide (NEM) is a pivotal sulfhydryl-reactive reagent extensively utilized in biochemistry and drug development to investigate the functional significance of cysteine residues in proteins. Its high specificity and reactivity towards thiol groups make it an invaluable tool for protein modification, enzyme inhibition, and the elucidation of complex cellular processes. This technical guide provides a comprehensive overview of NEM's mechanism of action, quantitative reactivity data, detailed experimental protocols for its key applications, and its role in dissecting signaling pathways.

Core Principles and Mechanism of Action

N-Ethylmaleimide is an α,β-unsaturated carbonyl compound that readily reacts with nucleophiles, particularly the thiol groups of cysteine residues, via a Michael addition reaction.[1] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[2] The thiolate anion of a cysteine residue acts as the nucleophile, attacking one of the double-bonded carbons of the maleimide (B117702) ring. This results in the formation of a stable, irreversible thioether bond, effectively "capping" the cysteine residue and preventing its participation in other reactions, such as the formation of disulfide bonds.[3] At pH values above 7.5, NEM can exhibit some reactivity towards amino groups, such as the ε-amino group of lysine, although this reaction is significantly slower.[4]

Quantitative Data on NEM Reactivity

The reactivity of N-ethylmaleimide with sulfhydryl groups is influenced by several factors, most notably pH. The rate of the reaction increases with pH as the deprotonation of the thiol group to the more nucleophilic thiolate anion is favored. The table below summarizes key quantitative parameters related to NEM's reactivity.

| Parameter | Value | Conditions | Reference(s) |

| Reaction Type | Michael Addition | Aqueous buffer | [1] |

| Optimal pH Range | 6.5 - 7.5 | - | [2] |

| Reaction with Cysteine | Rapid kinetics | pH below neutral, NEM concentration <10mM, reaction time <5 min for improved specificity | [2] |

| Spectrophotometric Monitoring | Decrease in absorbance at ~302 nm | Formation of thioether bond | [4] |

| Mass Increase upon Reaction | ~125 Da | Covalent adduction to a free cysteine | [5] |

Mandatory Visualizations

Experimental Workflow: Protein Alkylation using NEM

Signaling Pathway: NEM Inhibition of the Canonical NF-κB Pathway

Signaling Pathway: Potential Mechanism of NEM in MAPK Signaling

Experimental Protocols

General Protein Labeling with N-Ethylmaleimide for SDS-PAGE Analysis

This protocol describes the general procedure for labeling proteins with NEM to block free sulfhydryl groups, often as a preliminary step for further analysis.

Materials:

-

Protein sample (1-5 mg/mL)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or other amine-free buffer.

-

N-Ethylmaleimide (NEM)

-

Dimethyl sulfoxide (B87167) (DMSO) or water for NEM stock solution

-

Quenching solution (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)

-

SDS-PAGE loading buffer

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL. If necessary, reduce any existing disulfide bonds by incubating with a reducing agent like DTT (e.g., 10 mM for 30 minutes at 37°C) and subsequently remove the reducing agent by dialysis or using a desalting column.

-

NEM Stock Solution: Prepare a fresh 100 mM stock solution of NEM in either water or DMSO immediately before use. NEM is susceptible to hydrolysis, especially at higher pH.

-

Alkylation Reaction: Add a 10- to 20-fold molar excess of NEM to the protein solution. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

-

Quenching (Optional): To stop the reaction, a small molar excess of a thiol-containing reagent such as DTT or β-mercaptoethanol can be added to react with any remaining NEM.

-

Sample Preparation for SDS-PAGE: Add an appropriate volume of SDS-PAGE loading buffer to the NEM-treated protein sample.

-

SDS-PAGE Analysis: Boil the sample for 5 minutes and then load it onto an SDS-PAGE gel. The increase in molecular weight due to NEM adduction (~125 Da per cysteine) is typically not observable on a standard SDS-PAGE gel but can be detected by mass spectrometry.[5] The primary purpose of this procedure in the context of SDS-PAGE is often to prevent disulfide-linked aggregation or to prepare the sample for subsequent specific labeling of a different set of cysteines.

Inhibition of Deubiquitinating Enzymes (DUBs) for Western Blot Analysis

NEM is a potent, irreversible inhibitor of most DUBs, which are cysteine proteases. It is commonly included in cell lysis buffers to preserve the ubiquitination status of proteins.[7][8][9][10]

Materials:

-

Cultured cells

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

N-Ethylmaleimide (NEM)

-

BCA or Bradford protein assay reagent

-

SDS-PAGE and Western blotting reagents and equipment

-

Antibody against the protein of interest

-

Antibody against ubiquitin or specific ubiquitin chain linkages (e.g., K48, K63)

Procedure:

-

Cell Lysis: Wash cultured cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer containing a cocktail of protease and phosphatase inhibitors.

-

NEM Addition: Immediately before adding the lysis buffer to the cells, add NEM to the lysis buffer to a final concentration of 20-50 mM. It is crucial to add NEM at the point of lysis to rapidly inactivate DUBs and prevent deubiquitination.[8]

-

Lysate Preparation: Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Western Blot Analysis:

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against the protein of interest to observe potential high molecular weight smears or distinct bands corresponding to ubiquitinated forms.

-

Alternatively, or in parallel, probe with an anti-ubiquitin antibody to assess the overall ubiquitination status of the protein of interest (often requires immunoprecipitation first) or the total cell lysate.

-

In Vitro Vesicular Transport Assay using NEM

NEM was instrumental in the identification of the N-ethylmaleimide-sensitive factor (NSF), a key protein in vesicular transport.[11][12][13][14][15] This protocol provides a conceptual framework for using NEM to study vesicular transport in a cell-free system.

Materials:

-

Donor and acceptor membrane fractions (e.g., Golgi membranes) isolated from cells

-

Cytosol fraction

-

N-Ethylmaleimide (NEM)

-

ATP regeneration system (ATP, creatine (B1669601) phosphate, creatine kinase)

-

Transport buffer

-

Radiolabeled or fluorescently tagged cargo protein

Procedure:

-

Preparation of Components:

-

Isolate donor and acceptor membrane fractions and cytosol from appropriate cell lines.

-

The donor fraction should contain the cargo protein of interest.

-

-

NEM Treatment:

-

To demonstrate the requirement for an NEM-sensitive factor, pre-incubate the donor and/or acceptor membranes with a low concentration of NEM (e.g., 1 mM) on ice for a specified time (e.g., 15 minutes).

-

Quench the NEM with a thiol-containing reagent like DTT.

-

-

In Vitro Transport Reaction:

-

Combine the NEM-treated (or untreated control) donor and acceptor membranes in a transport buffer.

-

Add the cytosol fraction and an ATP regeneration system.

-

Incubate the reaction at a physiological temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to allow for vesicular budding from the donor, transport, and fusion with the acceptor membrane.

-

-

Assessment of Transport:

-

The transport of the cargo protein to the acceptor compartment is typically assessed by a method that distinguishes between processed and unprocessed cargo. For example, if the cargo is a glycoprotein (B1211001) moving through the Golgi, transport can be measured by the incorporation of radiolabeled sugars that are only added in the acceptor compartment.

-

-

Rescue Experiment:

Conclusion

N-Ethylmaleimide remains a cornerstone reagent in biochemical research. Its ability to specifically and irreversibly modify sulfhydryl groups provides a powerful means to probe protein structure and function. From mapping active sites of enzymes and preserving post-translational modifications to dissecting complex cellular machinery like vesicular transport and signaling pathways, the applications of NEM are vast and continue to be relevant in modern cell biology and drug discovery. A thorough understanding of its reactivity and appropriate experimental design, as outlined in this guide, is essential for obtaining reliable and insightful data.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Deubiquitylase, DeSUMOylase, and DeISGylase Activity Microarrays for Assay of Substrate Preference and Functional Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification of an N-ethylmaleimide-sensitive protein catalyzing vesicular transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vesicular transport between the endoplasmic reticulum and the Golgi stack requires the NEM-sensitive fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification of an N-ethylmaleimide-sensitive protein catalyzing vesicular transport - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylmaleimide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, structure, and applications of N-Ethylmaleimide (NEM) in scientific research and drug development.

N-Ethylmaleimide (NEM) is a prominent organic compound widely utilized in biochemical and pharmacological research.[1] As a member of the maleimide (B117702) family, its significance stems from its high reactivity and specificity towards sulfhydryl groups, making it an invaluable tool for probing protein structure and function.[1][2] This technical guide provides a detailed overview of the chemical properties, structure, and common experimental protocols involving NEM, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

N-Ethylmaleimide, with the IUPAC name 1-ethyl-1H-pyrrole-2,5-dione, is a derivative of maleic acid.[2][3] Its molecular structure consists of a five-membered pyrrole-2,5-dione ring with an ethyl group attached to the nitrogen atom.[1] This arrangement creates an electron-deficient double bond within the maleimide ring, rendering it highly susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins.[1]

The key structural and identifying information for N-Ethylmaleimide is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-ethylpyrrole-2,5-dione[3] |

| Synonyms | N-ethylmaleimide, Ethylmaleimide, NEM[3] |

| CAS Number | 128-53-0[2] |

| Molecular Formula | C₆H₇NO₂[1] |

| Molecular Weight | 125.13 g/mol [1][3] |

| SMILES | CCN1C(=O)C=CC1=O[1][3] |

| InChI | InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3[3] |

Physicochemical Properties

NEM is a white to pale yellow crystalline solid at room temperature.[1][4] Its physical and chemical properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value |

| Melting Point | 43-46 °C[1][5] |

| Boiling Point | 210 °C[1][5] |

| Solubility in Water | ~25 mg/mL at 20 °C[1], 1 g/L at 20 °C[4] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, methanol, and toluene[6] |

| pKa | -2.18 ± 0.20 (Predicted)[4][5] |

| Flash Point | 73 °C[5] |

| Density | ~1.25 g/cm³[1] |

Reactivity and Mechanism of Action

The primary reactivity of N-Ethylmaleimide is centered around its α,β-unsaturated carbonyl system, which makes it an excellent Michael acceptor.[1][2] This property allows NEM to readily undergo conjugate addition reactions with nucleophiles.

Reaction with Thiols

The most significant reaction of NEM is its covalent modification of thiol groups (-SH), particularly those of cysteine residues in proteins and peptides.[1][2] This reaction is highly specific and proceeds via a Michael addition mechanism, forming a stable thioether bond.[2] The reaction is most efficient in the pH range of 6.5-7.5.[2][7] At pH values above 7.5, the reactivity of NEM towards primary amines and its hydrolysis can increase.[7]

The reaction is virtually irreversible, making NEM a potent and permanent inhibitor of enzymes that rely on active site cysteine residues, such as cysteine proteases.[2]

Caption: Reaction of N-Ethylmaleimide with a thiol group.

Applications in Research

The specific reactivity of NEM with thiols has led to its widespread use in various biochemical and cellular studies.

-

Enzyme Inhibition: NEM is extensively used to irreversibly inhibit cysteine proteases and other enzymes with essential sulfhydryl groups, allowing researchers to study their function.[2][8]

-

Protein Structure and Function Analysis: By modifying cysteine residues, NEM can be used to probe the role of these residues in protein folding, stability, and interaction with other molecules.[1]

-

Vesicular Transport Studies: NEM is known to block vesicular transport by inhibiting the N-ethylmaleimide-sensitive factor (NSF), an ATPase crucial for this process.[1][2]

-

Preventing Disulfide Bond Formation: In proteomics, NEM is used to block free sulfhydryl groups, thereby preventing the formation of disulfide bonds during sample preparation and analysis.[1][9]

Experimental Protocols

Protocol for Labeling Proteins with N-Ethylmaleimide

This protocol outlines a general procedure for the covalent modification of cysteine residues in proteins using NEM.[10][11]

Materials:

-

Protein of interest containing cysteine residues

-

N-Ethylmaleimide (NEM)

-

Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

-

Organic solvent (e.g., DMSO or DMF) for dissolving NEM if it has poor aqueous solubility

-

Purification tools (e.g., gel filtration column, dialysis cassette)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]

-

(Optional) Reduction of Disulfide Bonds: If necessary to label cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[10][12]

-

NEM Solution Preparation: Prepare a stock solution of NEM in an appropriate solvent. For aqueous reactions, dissolve NEM in the reaction buffer. If using an organic co-solvent, dissolve NEM in DMSO or DMF.[11]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the NEM solution to the protein solution.[12] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

-

Purification: Remove excess, unreacted NEM from the labeled protein using gel filtration, dialysis, or other suitable purification methods.[10]

Caption: Workflow for protein labeling with N-Ethylmaleimide.

Safety and Handling

N-Ethylmaleimide is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: NEM is highly toxic if swallowed, in contact with skin, or if inhaled.[1][13] It can cause severe skin burns and eye damage.[13]

-

Handling: Always handle NEM in a well-ventilated area or under a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

-

Storage: Store NEM in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[5][14] It is often recommended to refrigerate it.[5]

-

Disposal: Dispose of NEM and any contaminated materials in accordance with local, state, and federal regulations.[15]

Conclusion

N-Ethylmaleimide remains a cornerstone reagent in life sciences research due to its specific and robust reactivity with thiol groups. Its application extends from fundamental studies of protein chemistry to the development of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and proper handling is paramount for its effective and safe use in the laboratory. This guide provides a foundational resource for researchers embarking on studies involving this versatile compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 3. N-Ethylmaleimide | C6H7NO2 | CID 4362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. N-Ethylmaleimide | 128-53-0 [chemicalbook.com]

- 6. N-Ethylmaleimide, 99+% | Fisher Scientific [fishersci.ca]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. biotium.com [biotium.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. msds.nipissingu.ca [msds.nipissingu.ca]

N-ethylmaleimide reaction with cysteine residues.

An In-depth Technical Guide to the N-ethylmaleimide Reaction with Cysteine Residues

Executive Summary: N-ethylmaleimide (NEM) is a pivotal chemical probe in biochemical and pharmaceutical research, primarily utilized for its highly specific and rapid reaction with the sulfhydryl (thiol) groups of cysteine residues. This irreversible alkylation reaction forms a stable thioether bond, making NEM an invaluable tool for identifying and modifying cysteine residues within proteins. Its applications range from inhibiting cysteine-dependent enzymes, such as proteases and deubiquitinases, to probing protein structure, studying redox signaling pathways, and facilitating drug discovery. This guide provides a comprehensive overview of the NEM-cysteine reaction, including its chemical mechanism, kinetics, specificity, and the critical factors that influence its efficacy. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this versatile reagent.

The Core Reaction: Chemistry and Mechanism

N-ethylmaleimide is an organic compound derived from maleic acid that functions as an alkylating agent.[1][2] Its utility in protein chemistry stems from its high reactivity towards nucleophiles, particularly the thiol groups of cysteine residues.

Mechanism of Action: Michael Addition

The reaction between NEM and a cysteine residue proceeds via a Michael-type addition.[2][3] In this mechanism, the nucleophilic thiolate anion (S⁻) of a cysteine residue attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide (B117702) ring of NEM.[3][4] This reaction results in the formation of a stable, irreversible thioether bond.[2][4] The reaction is highly efficient and rapid, especially under specific pH conditions.[4]

Specificity and Side Reactions

The reaction of NEM with thiols is highly specific within a pH range of 6.5 to 7.5.[2][5] Cysteine's high nucleophilicity makes it the preferred target for alkylation.[6] However, under certain conditions, NEM can exhibit off-target reactivity.

-

Reaction with Amines: At a more alkaline pH (above 7.5), NEM may react with primary amino groups, such as the N-terminus of a peptide or the epsilon-amino group of lysine (B10760008) residues.[2][3][5][7]

-

Reaction with Histidine: Side reactions with the imidazole (B134444) moiety of histidine have also been reported, particularly when NEM is used in large excess or at basic pH.[4][8]

-

Hydrolysis: The maleimide group can undergo hydrolysis at alkaline pH, reducing its availability to react with thiols.[2][5]

To ensure maximal specificity for cysteine residues, it is crucial to control the reaction conditions, primarily pH, NEM concentration, and reaction time.[6][8]

Factors Influencing the Reaction

Several parameters must be optimized to achieve efficient and specific labeling of cysteine residues with NEM.

-

pH: The optimal pH range for the NEM-cysteine reaction is 6.5-7.5.[2][5] In this range, the cysteine thiol group (pKa ~8.5) exists in sufficient equilibrium with its more reactive thiolate anion form, while minimizing side reactions with amines.[3][9]

-

NEM Concentration: A molar excess of NEM over the concentration of reactive thiols is required. A 10-fold molar excess is a common starting point.[5] However, for improved specificity and to avoid off-target effects, NEM concentrations should be kept below 10 mM where possible.[6][8]

-

Reaction Time and Temperature: The reaction is rapid and can proceed to completion within minutes for highly accessible thiols.[6][8] Typical reaction times range from 5 minutes to 2 hours at room temperature or overnight at 4°C.[5][6][10]

-

Protein Denaturation: For complete alkylation of all cysteine residues, including those buried within the protein structure, efficient protein denaturation is necessary.[6][8]

-

Reducing Agents: Disulfide bonds between cysteine residues do not react with maleimides.[11][12] Therefore, prior reduction of disulfide bonds using reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often necessary to expose the free thiols for reaction.[11][12]

Quantitative Parameters for NEM Alkylation

The precise conditions for NEM alkylation can be tailored based on the experimental goal, whether it is achieving maximum specificity or ensuring complete blocking of all available thiols.

Table 1: Optimal Reaction Conditions for Specific Cysteine Alkylation by NEM

| Parameter | Recommended Range | Notes |

|---|---|---|

| pH | 6.5 - 7.5 | Balances thiol reactivity with high specificity; higher pH (>7.5) increases reactivity with amines.[2][5] |

| NEM Concentration | < 10 mM | For high specificity.[6][8] A 10-fold molar excess over thiols is a typical starting point.[5] Up to 40 mM may be used for maximal removal of Cys activity in homogenates.[6][8] |

| Reaction Time | 1 - 5 minutes | For rapid and specific alkylation.[6][8] Can be extended to 2 hours or overnight for complete labeling.[5][10] |

| Temperature | 4°C to Room Temperature | Room temperature is common for faster kinetics; 4°C can be used for overnight incubations.[10][12] |

Table 2: Reactivity Profile of NEM with Amino Acid Residues

| Amino Acid Residue | Reactivity | Conditions Favoring Reaction |

|---|---|---|

| Cysteine (-SH) | Very High | pH 6.5 - 7.5.[2][5] |

| Lysine (-NH₂) | Low to Moderate | Alkaline pH (>7.5), large excess of NEM.[3][7] |

| Histidine (Imidazole) | Low | Alkaline pH, large excess of NEM.[4][8] |

| N-terminal Amine (-NH₂) | Low to Moderate | Alkaline pH (>7.5).[2] |

Applications in Research and Drug Development

The specific and irreversible nature of the NEM-cysteine reaction makes it a versatile tool across various scientific disciplines.

Probing Protein Structure and Function

NEM is widely used to identify functionally important cysteine residues. By modifying a cysteine and observing a change in protein activity, researchers can infer the role of that residue in catalysis, substrate binding, or conformational changes. This technique has been instrumental in studying enzymes, ion transporters, and other proteins.[2][13] For example, NEM was used to identify Cys-33 and Cys-273 as critical for the function of the human cationic amino acid transporter hCAT-2A.[13]

Enzyme Inhibition

NEM acts as an irreversible inhibitor of enzymes that rely on a cysteine residue in their active site.[1][2]

-

Cysteine Proteases: NEM effectively inactivates all cysteine peptidases by alkylating the catalytic thiol group.[1][2]

-

Deubiquitinating (DUBs) and De-SUMOylating Enzymes: In cell lysis buffers, NEM is commonly added at concentrations of 10-25 mM to inhibit DUBs and de-SUMOylating enzymes, thereby preserving the ubiquitination and SUMOylation status of proteins for analysis by Western Blot.[1][2]

Redox Proteomics and Signaling

Cysteine residues are susceptible to various oxidative post-translational modifications (PTMs), which play a central role in redox signaling.[14][15] NEM is a key reagent in "redox proteomics" workflows designed to identify and quantify these modifications. In a common approach known as differential alkylation, free, non-oxidized cysteine thiols are first blocked with unlabeled NEM. Subsequently, oxidized cysteines are reduced back to their thiol form and then labeled with an isotopically labeled or biotin-tagged version of NEM, allowing for their identification and quantification by mass spectrometry.[16]

Role in Drug Discovery

In drug development, understanding the role of specific cysteine residues is crucial for designing targeted covalent inhibitors and for characterizing potential drug targets.[17][18] NEM can be used in initial screening phases to determine if a protein's activity is dependent on a reactive cysteine, making it a potential candidate for covalent drug design.[19][20] Furthermore, NEM helps in characterizing the mechanism of action of compounds that may target cellular redox pathways.

Experimental Protocols

The following are generalized protocols for common applications of NEM. Researchers should optimize concentrations and incubation times for their specific protein of interest.

General Protocol for NEM Labeling of Proteins

This protocol is for blocking or labeling cysteine residues in a purified protein sample.

-

Buffer Preparation: Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH of 7.0-7.5.[11][12] Ensure the buffer is degassed by bubbling with an inert gas (e.g., nitrogen or argon) to prevent thiol oxidation.[11][12]

-

Protein Preparation: Dissolve the target protein in the degassed buffer to a concentration of 1-10 mg/mL.[5][11]

-

(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be labeled, add a reducing agent like TCEP to the protein solution (e.g., a 10 to 100-fold molar excess over the protein).[11][12] Incubate for 20-30 minutes at room temperature.[10][11]

-

NEM Preparation: Immediately before use, prepare a stock solution of NEM (e.g., 100-200 mM) in an appropriate solvent like water or DMSO.[5][12]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the NEM solution to the stirring protein solution.[5][10][12]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][10][12]

-

Removal of Excess NEM: Remove unreacted NEM from the labeled protein using dialysis, spin desalting columns, or gel filtration chromatography.[5][11]

Protocol for Inhibiting DUBs in Cell Lysates

This protocol is for preserving the ubiquitination state of proteins during cell lysis for subsequent analysis.

-

Lysis Buffer Preparation: Prepare a suitable immunoprecipitation or lysis buffer (e.g., RIPA, Pierce IP Lysis Buffer).[1]

-

Inhibitor Cocktail: Just prior to use, supplement the lysis buffer with a standard protease and phosphatase inhibitor cocktail.

-

Add NEM: Add NEM to the lysis buffer to a final concentration of 10-25 mM.[1][2]

-

Cell Lysis: Lyse the cells directly in the NEM-containing buffer according to standard procedures (e.g., scraping, sonication).

-

Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Downstream Analysis: The resulting lysate, with DUBs and other cysteine proteases inactivated, can be used for immunoprecipitation, Western blotting, or other downstream applications.[1]

Conclusion

The reaction of N-ethylmaleimide with cysteine residues is a robust and highly specific chemical modification that has become a cornerstone of protein research. Its ability to irreversibly alkylate thiols provides a straightforward method for inhibiting cysteine-dependent enzymes, probing protein function, and quantifying oxidative modifications. By carefully controlling experimental conditions, particularly pH and reagent concentration, researchers can leverage NEM to gain critical insights into complex biological systems, thereby advancing fundamental science and accelerating the drug development process.

References

- 1. selleckchem.com [selleckchem.com]

- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by N-Ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical Probes for Redox Signaling and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 18. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 19. Drug discovery and development for neglected diseases: the DNDi model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Model-informed drug discovery and development approaches to inform clinical trial design and regulatory decisions: A primer for the MENA region - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Maleimide as an Irreversible Inhibitor of Cysteine Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of N-ethylmaleimide (NEM) as a potent, irreversible inhibitor of cysteine proteases. It details the mechanism of action, provides quantitative data for its inhibitory effects, outlines experimental protocols for its study, and visualizes key pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development targeting cysteine proteases.

Core Concepts: Mechanism of Irreversible Inhibition

N-ethylmaleimide is an organic compound derived from maleic acid that functions as an irreversible inhibitor of cysteine proteases. Its inhibitory action stems from its ability to covalently modify the sulfhydryl group of the catalytic cysteine residue within the enzyme's active site.[1] This modification occurs through a Michael addition reaction, where the thiol group of the cysteine acts as a nucleophile and attacks the electron-deficient α,β-unsaturated carbonyl of the maleimide (B117702) ring.[2][3] This forms a stable, irreversible thioether bond, rendering the enzyme catalytically inactive.[3] The reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[2]

Due to this mechanism, NEM is considered a broad-spectrum irreversible inhibitor of all cysteine peptidases.[1] This includes several major families of cysteine proteases that are critical in various physiological and pathological processes, such as caspases, cathepsins, and calpains.

Quantitative Data on Cysteine Protease Inhibition by N-Ethylmaleimide

While N-ethylmaleimide is widely recognized as a potent irreversible inhibitor of cysteine proteases, specific IC50 and Ki values for its interaction with key protease families like caspases, cathepsins, and calpains are not extensively documented in readily available literature. However, to provide a quantitative context, the IC50 value for NEM against prolyl endopeptidase, another cysteine protease, has been reported.

| Protease Family | Specific Enzyme | Inhibitor | IC50 | K |

| Cysteine Protease | Prolyl endopeptidase | N-Ethylmaleimide | 6.3 µM[4] | Not Reported |

| Caspases | Not Reported | N-Ethylmaleimide | Not Reported | Not Reported |

| Cathepsins | Not Reported | N-Ethylmaleimide | Not Reported | Not Reported |

| Calpains | Calpain-1 | N-Ethylmaleimide | Inhibition observed, but quantitative data not provided in the searched literature.[5] | Not Reported |

Note: The absence of reported IC50 and Ki values for caspases, cathepsins, and calpains with NEM in this table reflects the current limitations of the available literature search. Researchers are encouraged to determine these values empirically using the protocols outlined in this guide.

Signaling Pathway: The Role of Caspases in Apoptosis

Cysteine proteases, particularly the caspase family, are central to the execution of programmed cell death, or apoptosis. The apoptotic signaling cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Given their critical role, the inhibition of caspases presents a key therapeutic strategy for modulating apoptotic processes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Formation of the calpain-1/calpastatin complex promotes activation of calpain-1 under oxidizing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electrophilic Nature of the Maleimide Group: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The maleimide (B117702) group is a cornerstone of bioconjugation chemistry, prized for its highly selective and efficient reaction with thiols. This technical guide provides an in-depth exploration of the electrophilic nature of maleimides, detailing the underlying reaction mechanisms, critical experimental parameters, and strategies to ensure the stability and efficacy of the resulting bioconjugates. This document is intended to serve as a comprehensive resource for professionals in research and drug development.

Core Principles: The Thiol-Maleimide Michael Addition

The utility of maleimides in bioconjugation stems from their reactivity as an α,β-unsaturated carbonyl compound, making them excellent Michael acceptors. The core of this chemistry is the Michael addition reaction, where a nucleophilic thiol group, typically from a cysteine residue in a protein or peptide, attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[1] This reaction results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2]

The high reactivity of maleimides is driven by the electron-withdrawing nature of the two adjacent carbonyl groups, which polarizes the double bond and renders it susceptible to nucleophilic attack.[3][] This reaction is highly efficient and can proceed under mild, physiological conditions without the need for a catalyst, particularly in polar solvents like water or DMSO.[5]

dot

Caption: The Thiol-Maleimide Michael Addition Reaction.

Factors Influencing Reactivity and Selectivity

The efficiency and specificity of the maleimide-thiol conjugation are critically dependent on several reaction parameters. Careful control of these factors is essential to maximize yield and minimize off-target reactions.

Effect of pH

The pH of the reaction buffer is the most critical factor governing the thiol-maleimide reaction.[6] The optimal pH range for this reaction is between 6.5 and 7.5 .[2][7][8]

-

Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is reduced as the thiol group (-SH) remains largely protonated. This significantly slows down the reaction rate.[2][6]

-

Above pH 7.5: The reaction loses its chemoselectivity. Primary amines, such as the ε-amino group of lysine (B10760008) residues, become deprotonated and can compete with thiols in reacting with the maleimide group.[6][7] Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis at higher pH, leading to an unreactive maleamic acid derivative.[6][7]

At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[1][5][7]

Molar Ratio of Reactants

To drive the conjugation reaction to completion, a molar excess of the maleimide-containing reagent is generally used.[1][2] The optimal ratio can vary depending on the specific biomolecules being conjugated. For general protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[1][2] However, for specific peptide or nanobody conjugations, optimal ratios may be lower, for instance, a 2:1 or 5:1 maleimide to thiol molar ratio has been reported to be effective.[9]

Quantitative Data Summary

The following tables summarize key quantitative data to guide the design and optimization of maleimide-thiol ligation experiments.

| Parameter | Recommended Value/Range | Notes |

| Optimal pH Range | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions with amines and hydrolysis.[2][7][8] |

| Molar Ratio (Maleimide:Thiol) | 10-20 fold excess (general protein labeling) | Drives the reaction to completion.[1][2] |

| 2:1 to 5:1 (specific peptides/nanobodies) | Can be optimized for specific applications to maximize efficiency.[9] | |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | A general guideline; can be optimized based on reactants.[2] |

| Relative Reaction Rate (Thiol vs. Amine at pH 7.0) | ~1,000 : 1 | Highlights the high chemoselectivity of the reaction for thiols.[1][5][7] |

Stability of the Thiosuccinimide Linkage

While the thioether bond formed is generally stable, the succinimide (B58015) ring of the conjugate can undergo reactions that impact its long-term stability, particularly in vivo.

Retro-Michael Reaction

The Michael addition is a reversible reaction. The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction , leading to the dissociation of the conjugate.[1][5][7] This can be particularly problematic in the physiological environment, where a high concentration of other thiols, such as glutathione, can lead to exchange of the conjugated payload, potentially causing off-target effects.[10]

Hydrolysis

The succinimide ring of the maleimide-thiol adduct is susceptible to hydrolysis, which opens the ring to form a stable succinamic acid thioether.[1][7] This ring-opened product is resistant to the retro-Michael reaction, thus enhancing the long-term stability of the bioconjugate.[1][11] The rate of this hydrolysis is dependent on the N-substituent of the original maleimide, with electron-withdrawing groups accelerating the process.[11] This has led to the development of "self-hydrolyzing" maleimides that are designed to undergo rapid hydrolysis after conjugation to improve in vivo stability.[12][13]

dot

Caption: Stability pathways of the thiosuccinimide conjugate.

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds (if necessary)

This step is required if the target cysteine residues are involved in disulfide bonds.

-

Protein Preparation: Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[2][9]

-

Reduction: Add a 10- to 100-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent.[2][8]

-

Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.[2]

Protocol 2: Maleimide Conjugation

-

Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring.[2]

-

Incubation: Flush the reaction vial with an inert gas, seal, and mix thoroughly. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.[2]

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess maleimide.[1]

-

Purification: Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC) to remove excess, unreacted maleimide and reducing agent.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

N-Ethylmaleimide in Protein Thiol Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-ethylmaleimide (NEM) is a pivotal reagent in the study of protein thiols, enabling the investigation of their roles in protein structure, function, and redox signaling. This technical guide provides an in-depth overview of the core principles and applications of NEM, complete with experimental protocols and data presented for clarity and practical use.

Core Principles of N-Ethylmaleimide Chemistry

N-ethylmaleimide is an alkylating agent that covalently modifies sulfhydryl groups of cysteine residues through a Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5-7.5, forming a stable, irreversible thioether bond.[1] At pH values above 7.5, NEM can exhibit reactivity towards the amino groups of lysine (B10760008) and the imidazole (B134444) group of histidine, necessitating careful control of experimental conditions to ensure specificity. The reaction of NEM with thiols is notably faster and less pH-dependent than that of iodoacetamide (B48618) (IAM), another commonly used alkylating agent.[1]

Data Presentation: Reactivity and Specificity of N-Ethylmaleimide

The efficacy of NEM as a tool for studying protein thiols is rooted in its preferential reactivity with cysteine residues. The following table summarizes the quantitative aspects of NEM's reactivity.

| Parameter | Cysteine (-SH) | Lysine (-NH2) | Histidine (imidazole) | Conditions | Citation |

| Reaction Type | Michael Addition | Nucleophilic Addition | Nucleophilic Addition | pH 6.5-7.5 | [1] |

| Relative Reactivity | Very High | Low to Moderate | Low to Moderate | Neutral pH | [2] |

| Optimal pH | 6.5 - 7.5 | > 7.5 | > 7.5 | [1] | |

| Reaction Rate | Rapid | Significantly slower than with thiols | Significantly slower than with thiols | Neutral pH | [2] |

| Bond Stability | Stable Thioether | Less Stable Adduct | Less Stable Adduct |

Note: Specific second-order rate constants are dependent on the protein microenvironment and exact experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments utilizing NEM are provided below.

General Protocol for Blocking Protein Thiols with NEM

This protocol is designed to irreversibly block all accessible reduced cysteine residues in a protein sample.

Materials:

-

Protein sample (1-10 mg/mL)

-

N-ethylmaleimide (NEM)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another amine-free buffer.

-

Quenching reagent: Dithiothreitol (DTT) or β-mercaptoethanol.

-

Desalting column or dialysis equipment.

Procedure:

-

Sample Preparation: Dissolve the protein sample in the reaction buffer to a final concentration of 1-10 mg/mL.

-

NEM Preparation: Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water or an appropriate solvent like DMSO or DMF.

-

Labeling Reaction: Add a 10-fold molar excess of NEM to the protein solution. For a typical reaction, incubate for 2 hours at room temperature or 4 hours at 4°C.

-

Quenching: To stop the reaction, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration that is in excess of the initial NEM concentration.

-

Removal of Excess NEM: Remove unreacted NEM and the quenching reagent by dialysis against a suitable buffer or by using a desalting column.

Differential Thiol Labeling for Mass Spectrometry (Light/Heavy NEM)

This protocol allows for the relative quantification of protein thiols between two samples using isotopically light (d0) and heavy (d5) NEM, followed by mass spectrometry analysis.

Materials:

-

Protein samples from two different conditions (e.g., control and treated).

-

Light NEM (d0-NEM) and Heavy NEM (d5-NEM).

-

Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

Trypsin (mass spectrometry grade).

-

C18 desalting columns.

Procedure:

-

Protein Extraction and Denaturation: Lyse cells and solubilize proteins in the denaturing buffer.

-

Reduction: Reduce disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

-

Differential Labeling:

-

To the control sample, add d0-NEM to a final concentration of 20 mM.

-

To the treated sample, add d5-NEM to a final concentration of 20 mM.

-

Incubate both samples for 1 hour at room temperature in the dark.

-

-

Sample Pooling and Protein Precipitation: Combine the two labeled samples. Precipitate the proteins using a method such as acetone (B3395972) or TCA precipitation.

-

Proteolytic Digestion: Resuspend the protein pellet in a suitable buffer and digest with trypsin overnight at 37°C.

-

Peptide Desalting: Desalt the resulting peptide mixture using C18 columns.

-

LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference of 5 Da between the d0- and d5-NEM labeled peptides allows for the relative quantification of cysteine-containing peptides.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Caption: The Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. Oxidative or electrophilic stress, mimicked by NEM, modifies reactive cysteine residues on Keap1, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant gene expression.

Caption: Experimental workflow for the proteomic analysis of S-nitrosylation. This "biotin-switch" method utilizes NEM to block free thiols, followed by the selective reduction of S-nitrosothiols and labeling with a biotin (B1667282) tag for enrichment and subsequent identification by mass spectrometry.

References

N-Ethylmaleimide in Aqueous Buffers: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylmaleimide (NEM) is a pivotal reagent in biomedical research and drug development, primarily utilized as a specific covalent modifier of sulfhydryl groups in cysteine residues. Its application spans from inhibiting enzymes and preserving post-translational modifications to its use in bioconjugation strategies. However, the efficacy and reproducibility of experiments involving NEM are critically dependent on its solubility and stability in aqueous buffers. This technical guide provides an in-depth analysis of these properties, offering quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and workflows to empower researchers in their experimental design and execution.

Solubility of N-Ethylmaleimide

N-Ethylmaleimide exhibits moderate solubility in aqueous solutions and good solubility in various organic solvents. For practical laboratory use, stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then diluted into the desired aqueous buffer immediately before use.

Quantitative Solubility Data

The following table summarizes the reported solubility of N-ethylmaleimide in common laboratory solvents. It is important to note that for aqueous solutions, the listed concentrations represent the maximum achievable concentration before saturation, and the stability at these concentrations is limited.

| Solvent | Solubility | Notes |

| Water (20 °C) | 1 g/L | [1] |

| Water | >12.5 mg/mL (>100 mM) | Requires sonication for dissolution[2] |

| Phosphate-Buffered Saline (PBS) | 100 mg/mL (approx. 800 mM) | Requires sonication for dissolution[2] |

| Ethanol | 5 mg/mL (approx. 40 mM) | [3] |

| Ethanol | 12.5 mg/mL (approx. 100 mM) | Requires sonication for dissolution[2] |

| Ethanol | 50 mg/mL (approx. 400 mM) | [2][4] |

| Methanol | 1 M | [1][5] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (approx. 800 mM) | Requires sonication for dissolution[2] |

| Chloroform | Soluble | [6] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of NEM in a specific aqueous buffer.[7]

Materials:

-

N-Ethylmaleimide (solid)

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid NEM to a series of vials containing a known volume of the aqueous buffer. The amount of NEM should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of NEM in the filtrate using a validated HPLC method. A standard curve of known NEM concentrations should be prepared in the same buffer to accurately quantify the solubility.

Stability of N-Ethylmaleimide in Aqueous Buffers

The primary factor limiting the stability of NEM in aqueous solutions is the hydrolysis of its maleimide (B117702) ring, which leads to the formation of the inactive N-ethylmaleamic acid.[8] This reaction is highly dependent on the pH and temperature of the solution.

pH-Dependent Hydrolysis

The hydrolysis of NEM is a pseudo-first-order reaction.[1] The rate of hydrolysis is relatively slow in acidic conditions (below pH 4) but increases significantly with increasing pH, particularly in the neutral to alkaline range (pH 7-9).[9] At pH values above 7.5, NEM's reactivity with primary amines, such as the amine group in Tris buffer, also becomes a competing reaction.[10][11]

Quantitative Stability Data: Hydrolysis Rate

While precise rate constants at various temperatures and pH values in different buffers are not always readily available in a consolidated format, the general trend is clear: higher pH and higher temperatures accelerate the degradation of NEM. For critical applications, it is recommended to determine the stability of NEM under the specific experimental conditions.

General Recommendations for Maintaining NEM Activity:

-

Prepare aqueous solutions of NEM immediately before use.[10]

-

For reactions targeting sulfhydryl groups, maintain the pH in the range of 6.5-7.5 to maximize specificity and minimize hydrolysis.[10][11]

-

When using Tris buffer, be aware of the potential for reaction between the buffer's primary amine and NEM, especially at pH values above 7.5. Consider using amine-free buffers like phosphate (B84403) or HEPES buffers for reactions requiring higher pH.

Experimental Protocol for Stability Assessment (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to monitor the hydrolysis of NEM by measuring the decrease in absorbance at 300 nm as the double bond in the maleimide ring is lost.[1][12]

Materials:

-

N-Ethylmaleimide

-

Aqueous buffer of interest at the desired pH and temperature

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Instrument Setup: Set the spectrophotometer to measure absorbance at 300 nm and equilibrate the cuvette holder to the desired temperature.

-

Solution Preparation: Prepare a fresh stock solution of NEM in a suitable solvent (e.g., ethanol).

-

Reaction Initiation: Add a small volume of the NEM stock solution to a pre-warmed cuvette containing the aqueous buffer to achieve the desired final concentration. Mix quickly and thoroughly.

-

Data Acquisition: Immediately begin recording the absorbance at 300 nm over time. The frequency and duration of readings will depend on the expected rate of hydrolysis.

-

Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot should be linear. The negative of the slope of this line represents the pseudo-first-order rate constant (k) for NEM hydrolysis under the tested conditions.

Reactivity and Specificity

Thiol Modification

NEM reacts with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This reaction is most specific in the pH range of 6.5 to 7.5.[10][11]

Caption: Reaction of N-Ethylmaleimide with a protein thiol group.

Stability of the Thioether Adduct

It is important to note that the thioether bond formed between NEM and a thiol can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the potential for adduct reversal and exchange.[13][14] This is a critical consideration in experimental design, especially in environments with high concentrations of reducing agents like glutathione.

Application in Studying Signaling Pathways: Inhibition of Deubiquitinating Enzymes (DUBs)

NEM is a potent, irreversible inhibitor of many cysteine proteases, including deubiquitinating enzymes (DUBs).[15] DUBs play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from target proteins, thereby regulating their degradation and signaling functions. One such DUB is Ubiquitin-Specific Protease 14 (USP14), which is associated with the proteasome and has been implicated in various diseases.[10][16]

The following diagram illustrates the inhibitory effect of NEM on the USP14-mediated deubiquitination of a target protein, leading to its subsequent degradation by the proteasome.

Caption: NEM inhibits USP14, preventing deubiquitination and promoting protein degradation.

Experimental Workflow: Assessing Protein Cysteine Modification by NEM

The following workflow provides a general overview of an experiment designed to assess the modification of cysteine residues in a protein of interest by NEM.

Caption: A generalized workflow for studying protein modification by NEM.

Conclusion

A thorough understanding of the solubility and stability of N-ethylmaleimide in aqueous buffers is paramount for its effective use in research and development. This guide provides essential quantitative data, detailed experimental protocols, and visual aids to facilitate the design and execution of robust and reproducible experiments. By carefully considering the factors of pH, temperature, and buffer composition, researchers can harness the full potential of NEM as a powerful tool for probing protein structure and function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hanna.bwh.harvard.edu [hanna.bwh.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. USP14: Structure, Function, and Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The deubiquitinating enzyme Usp14 controls ciliogenesis and Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and mechanisms of the proteasome‐associated deubiquitinating enzyme USP14 | The EMBO Journal [link.springer.com]

- 15. selleckchem.com [selleckchem.com]

- 16. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The history and discovery of N-ethylmaleimide in biochemical research.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylmaleimide (NEM) is a pivotal reagent in the landscape of biochemical research. As an irreversible alkylating agent with high specificity for sulfhydryl groups of cysteine residues, NEM has been instrumental in elucidating the structure and function of countless proteins and cellular processes. This technical guide provides a comprehensive overview of the history, discovery, and diverse applications of NEM, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways in which NEM has played a critical role.

History and Discovery

The utility of N-ethylmaleimide in biochemical research stems from its introduction as a sulfhydryl-modifying agent. Early studies dating back to the 1960s began to explore its reactivity with amino acids and peptides, laying the groundwork for its widespread use. Seminal work established its mechanism of action, demonstrating that NEM reacts with the thiol group of cysteine residues via a Michael addition, forming a stable and irreversible thioether bond. This specificity and irreversible nature quickly made it an invaluable tool for biochemists seeking to probe the functional significance of cysteine residues in enzymes and other proteins.

Mechanism of Action

N-ethylmaleimide's reactivity is centered on the maleimide (B117702) group, an α,β-unsaturated carbonyl system. The reaction with a thiol (sulfhydryl group) from a cysteine residue proceeds through a nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring. This Michael addition reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5. At pH values above 7.5, reactivity with other nucleophilic groups, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, can occur, although at a much slower rate.

The reaction is virtually irreversible, resulting in a stable thioether linkage. This covalent modification effectively blocks the cysteine residue, preventing its participation in disulfide bond formation or enzymatic catalysis. The reaction can be monitored by the decrease in absorbance at 300 nm as the double bond in the maleimide ring is saturated.

Below is a diagram illustrating the reaction between N-ethylmaleimide and a cysteine residue.

Caption: Reaction of N-ethylmaleimide with a cysteine residue.

Quantitative Data

The precise and predictable reactivity of NEM allows for quantitative analysis in various biochemical assays. The following tables summarize key quantitative data related to NEM's properties and its interactions with biomolecules.

Table 1: Physicochemical and Reactivity Data for N-Ethylmaleimide

| Parameter | Value | Reference |

| Molecular Weight | 125.13 g/mol | |

| Extinction Coefficient (at 302 nm) | 620 M⁻¹cm⁻¹ | |

| Optimal pH range for thiol reaction | 6.5 - 7.5 |

Table 2: Inhibition Constants of N-Ethylmaleimide for Various Enzymes

| Enzyme | IC50 / Ki | Conditions | Reference |